Ameltolide

Übersicht

Beschreibung

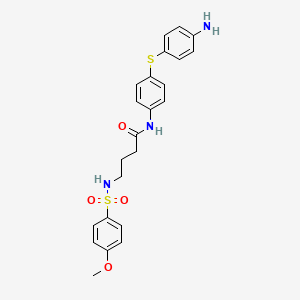

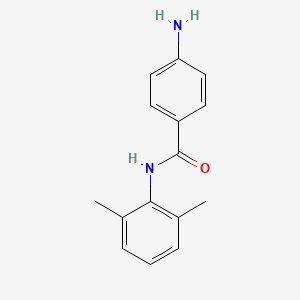

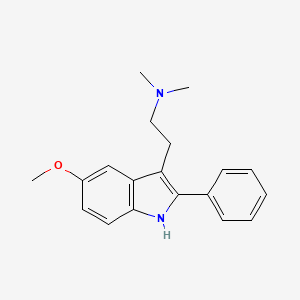

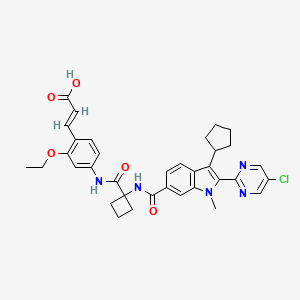

Ameltolide, chemisch bekannt als 4-Amino-N-(2,6-Dimethylphenyl)benzamid, ist ein experimenteller Antikonvulsivum. Es hat sich in Tiermodellen als wirksam bei der Hemmung von Krampfanfällen erwiesen und zeichnet sich durch sein nicht-toxisches Profil bei therapeutischen Dosen aus .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Reaktion von 4-Aminobenzoesäure mit 2,6-Dimethylanilin. Der Prozess lässt sich wie folgt zusammenfassen:

Bildung des Benzamids: Die 4-Aminobenzoesäure wird zunächst unter Verwendung von Thionylchlorid in ihr Säurechlorid umgewandelt.

Amidierung: Das Säurechlorid wird dann in Gegenwart einer Base wie Pyridin mit 2,6-Dimethylanilin umgesetzt, um das gewünschte Benzamid-Derivat zu bilden.

Die Reaktionsbedingungen beinhalten im Allgemeinen moderate Temperaturen und eine inerte Atmosphäre, um Oxidation und andere Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab, wobei kontinuierliche Fließreaktoren eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme zur Reagenzzugabe und Produktabtrennung würde die Effizienz und Sicherheit erhöhen.

Wissenschaftliche Forschungsanwendungen

Ameltolide wurde hauptsächlich wegen seiner antikonvulsiven Eigenschaften untersucht. Es hat sich in den folgenden Bereichen als vielversprechend erwiesen:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen struktureller Modifikationen auf die antikonvulsive Aktivität zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die neuronale Aktivität und die Hemmung von Krampfanfällen.

Medizin: Potenzielles Therapeutikum für Epilepsie und andere Krampfkrankheiten.

Industrie: Könnte bei der Entwicklung neuer Pharmazeutika eingesetzt werden, die auf neurologische Erkrankungen abzielen.

Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine antikonvulsiven Wirkungen entfaltet, ist noch nicht vollständig geklärt. Es wird vermutet, dass es die Modulation von Ionenkanälen und Neurotransmittersystemen im Gehirn beinhaltet. This compound kann die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) verstärken oder die exzitatorische Neurotransmission hemmen, wodurch die neuronale Aktivität stabilisiert und Krampfanfälle verhindert werden .

Wirkmechanismus

Ameltolide, also known as 4-Amino-N-(2,6-dimethylphenyl)benzamide, is an experimental anticonvulsant agent . This article will delve into the various aspects of its mechanism of action.

Target of Action

This compound shares a common mode of action with phenytoin and carbamazepine, involving interaction with central voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can help control seizures.

Mode of Action

This compound interacts with its target, the central voltage-dependent sodium channels, to inhibit the rapid, repetitive firing of neurons . This action helps to stabilize the threshold against hyperexcitability caused by excessive stimulation.

Result of Action

This compound’s primary result of action is the inhibition of seizures in animal models . It achieves this by reducing the hyperexcitability of neurons through its interaction with central voltage-dependent sodium channels .

Biochemische Analyse

Biochemical Properties

Ameltolide shares a common mode of action with phenytoin and carbamazepine, involving interaction with central voltage-dependent sodium channels . This interaction is crucial for its anticonvulsant properties .

Molecular Mechanism

This compound’s mechanism of action involves blocking Sodium channel alpha subunits (SCNA) . This blocking action is thought to inhibit the rapid, repetitive firing of neurons, thereby preventing the spread of seizure activity within the brain .

Temporal Effects in Laboratory Settings

It is known that this compound is effective at inhibiting seizures in animal models

Dosage Effects in Animal Models

In animal models, this compound has been shown to be non-toxic at dosing levels and no undesirable side effects are attributable to its application . The specific effects of varying dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

As a sodium channel blocker, it likely interacts with enzymes and cofactors involved in neuronal signaling

Transport and Distribution

Given its role as a sodium channel blocker, it is likely that it is transported to and concentrated in areas of the brain where these channels are abundant .

Subcellular Localization

As a sodium channel blocker, it is likely localized to the cell membrane where these channels are located

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ameltolide typically involves the reaction of 4-aminobenzoic acid with 2,6-dimethylaniline. The process can be summarized as follows:

Formation of Benzamide: The 4-aminobenzoic acid is first converted to its acid chloride using thionyl chloride.

Amidation: The acid chloride is then reacted with 2,6-dimethylaniline in the presence of a base such as pyridine to form the desired benzamide derivative.

The reaction conditions generally involve moderate temperatures and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ameltolide kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Carbonylgruppe im Benzamid kann reduziert werden, um Amine zu bilden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle oder chemische Reduktion unter Verwendung von Lithiumaluminiumhydrid.

Substitution: Elektrophile Reagenzien wie Brom oder Nitriergemische bei kontrollierten Temperaturen.

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Halogenierte oder nitrierte aromatische Verbindungen.

Vergleich Mit ähnlichen Verbindungen

Ameltolide kann mit anderen Antikonvulsiva verglichen werden, wie z. B.:

Phenytoin: Ein weit verbreitetes Antikonvulsivum, das neuronale Membranen stabilisiert.

Carbamazepin: Ein weiteres Antikonvulsivum, das die synaptische Übertragung reduziert.

Valproat: Bekannt für seine breitgefächerte antikonvulsive Aktivität.

Einzigartigkeit

This compound ist in seiner chemischen Struktur als 4-Aminobenzamid-Derivat einzigartig, was im Vergleich zu anderen Antikonvulsiva möglicherweise besondere pharmakologische Eigenschaften verleiht. Sein nicht-toxisches Profil und seine Wirksamkeit in Tiermodellen machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung .

Eigenschaften

IUPAC Name |

4-amino-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIWGOAXOBPQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052860 | |

| Record name | Ameltolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-93-9 | |

| Record name | Ameltolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ameltolide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ameltolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMELTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83240ZOVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ameltolide is believed to exert its anticonvulsant effects primarily through interaction with neuronal voltage-dependent sodium channels. [, , ] This interaction is thought to inhibit the excessive or repetitive firing of neurons, thereby suppressing seizure activity.

A: Research suggests that the primary metabolites of this compound, namely the N-acetyl metabolite (4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide) and the hydroxy metabolite (4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide), possess significantly lower anticonvulsant potency compared to the parent drug. [, , ]

A: While the primary mechanism involves sodium channels, studies show that co-administration of this compound with the selective serotonin reuptake inhibitor fluoxetine enhances its anticonvulsant effects. [, ] This suggests a potential interplay between this compound and serotonergic pathways.

ANone: The molecular formula of this compound is C15H16N2O, and its molecular weight is 240.3 g/mol.

A: While the provided abstracts do not include specific spectroscopic data, several studies mention the use of techniques like 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound and its analogues. [, , , , , ]

ANone: The provided research focuses primarily on the pharmacological aspects of this compound. Information on its material compatibility and stability under various conditions is limited within these studies.

ANone: this compound is primarily investigated for its anticonvulsant properties. Based on the available data, it is not recognized as a catalyst and lacks information regarding catalytic applications.

A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its analogues with the voltage-gated sodium channel. [, ] These studies aim to elucidate the binding mode and potential interactions with specific amino acid residues within the channel.

A: Several studies have explored the SAR of this compound by synthesizing and evaluating analogues with modifications to the core structure. [, , , , , , , ]

- N-substitution: Replacing the 2,6-dimethylphenyl group with other substituents can significantly impact activity. For instance, the 2-ethylphenyl analogue displayed higher efficacy and a wider protective index after oral administration compared to this compound. []

- 4-Amino group: Modification or replacement of the 4-amino group often leads to decreased anticonvulsant potency. [, ]

- Introduction of a second amino group: Adding a second amino group to the phenyl ring can influence activity. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide showed similar potency to this compound after intraperitoneal administration but exhibited enhanced activity upon oral administration. []

A: this compound is susceptible to rapid metabolic N-acetylation in vivo, which significantly reduces its half-life and duration of action. [, , ]

A: While the provided abstracts do not provide specific details on formulation strategies for this compound, research on analogues like DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide) aimed to overcome the rapid N-acetylation by using a prodrug approach. []

ANone: The provided research primarily focuses on the preclinical development and characterization of this compound. As a result, information regarding specific SHE regulations and compliance is not covered in these studies.

A: Studies in rats indicate that this compound is well-absorbed following oral administration, with approximately 94% of the administered dose absorbed from the gastrointestinal tract. [] Following absorption, it is distributed to various tissues, with the highest concentrations observed in the liver.

A: The major metabolic pathway of this compound involves N-acetylation followed by hydroxylation. [, ] These metabolites are primarily excreted in the urine and bile.

A: Research in rats showed a strong correlation between this compound plasma concentrations, brain concentrations, and the administered dose. [] This suggests a direct relationship between drug exposure and its pharmacological effects.

A: this compound has been investigated in vitro using cortical slice preparations, where it demonstrated a phenytoin-like anticonvulsant profile. []

A: The anticonvulsant activity of this compound has been extensively studied in various animal models, including: * Maximal Electroshock Seizure (MES) test in mice and rats [, , , , , , , , , , , , , , ] * Subcutaneous pentylenetetrazol (scPTZ)-induced seizure model in mice and rats [, , , , ] * Bicuculline- and 3-mercaptopropionic acid-induced seizure models in mice []

A: While some publications mention that this compound was under development for human clinical trials, [] further information on the status or outcome of these trials is not available within the provided abstracts.

ANone: The provided research focuses primarily on the pharmacological characterization of this compound. Information on potential resistance mechanisms or cross-resistance with other anticonvulsants is limited within these studies.

A: Preclinical studies in rats and rabbits have investigated the toxicological profile of this compound. [, ] While generally well-tolerated at lower doses, higher doses were associated with maternal toxicity in both species. In rabbits, some evidence of teratogenicity was observed at the highest dose tested.

ANone: The provided abstracts mainly focus on the pharmacological properties of this compound. Specific information on drug delivery strategies or targeting approaches is limited.

ANone: The provided research does not contain information on biomarkers or diagnostics related to this compound therapy.

A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV detection for the quantification of this compound and its metabolites in biological samples, such as serum and urine. [, , ]

ANone: The provided research focuses on the pharmaceutical aspects of this compound, and information regarding its environmental impact and degradation is not covered in these studies.

A: While not extensively discussed, one study mentions the use of a ternary solvent system (water:acetonitrile:acetic acid) for the chromatographic separation of this compound, suggesting some insights into its solubility characteristics. []

ANone: The research primarily focuses on the preclinical aspects of this compound. Details regarding quality control and assurance measures during development, manufacturing, and distribution are not addressed.

ANone: The provided research does not contain information regarding the immunogenicity or immunological responses associated with this compound.

ANone: The provided research does not include information on this compound's interactions with drug transporters.

A: While not directly addressed, the research highlights the role of N-acetylation as a key metabolic pathway for this compound. [, , ] This suggests the involvement of N-acetyltransferases (NATs) in its metabolism, although specific information on enzyme induction or inhibition is limited. Studies with the prodrug DEGA revealed that the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP) could modulate its metabolism. []

ANone: The provided research focuses on the pharmacological aspects of this compound. Detailed information regarding its biocompatibility and biodegradability is not available within these studies.

A: this compound is often compared to phenytoin in terms of its anticonvulsant profile, particularly its efficacy in the MES test and its lack of activity in other seizure models. [, , , , ] Other established antiepileptic drugs, such as carbamazepine, valproate, and ethosuximide, were also included in comparative studies. [, , , , , ]

ANone: The provided research pertains to the pharmacological properties of this compound, and information regarding its recycling or waste management is not included in these studies.

ANone: The provided abstracts do not offer specific details on the research infrastructure or resources employed in the studies.

A: Based on the publication dates of the provided research articles, this compound's investigation as a potential anticonvulsant appears to have gained traction in the late 1980s and early 1990s. [, , ]

A: The use of computational methods like molecular docking highlights the integration of computational chemistry and drug design principles in this compound research. [, ] Furthermore, the investigation of its interactions with other drugs, like fluoxetine, indicates a cross-disciplinary approach involving pharmacology and potentially neuropharmacology. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)